molecular formula C15H19NO3S B2609793 (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396892-60-6

(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No. B2609793
CAS RN: 1396892-60-6
M. Wt: 293.38
InChI Key: CRUJKTBTTIKLNR-CMDGGOBGSA-N
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Description

The compound “(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane” belongs to the class of organic compounds known as bicyclic compounds . These are organic compounds containing two fused rings .


Synthesis Analysis

The synthesis of similar bicyclic compounds like trans-fused bicyclo[3.3.0]octane ring systems is challenging due to high strain energy . There are very few approaches to synthesize them . A divergent [5+2] cascade approach has been used for the synthesis of bicyclo[3.2.1]octanes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system, which includes an eight-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving similar bicyclic compounds often involve intramolecular cyclopropanation and [5+2] cascade reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar bicyclic compounds depend on the specific structure and substituents .

Scientific Research Applications

Drug Discovery and Development

The core structure of this compound, the 2-azabicyclo[3.2.1]octane scaffold , is of significant interest in the field of drug discovery . Its presence in various bioactive compounds, particularly those with nitrogen-containing heterocycles, makes it a valuable synthetic intermediate. The unique structure of this scaffold can pose a challenge in synthesis, but it offers potential for the development of new pharmaceuticals.

Synthesis of Tropane Alkaloids

This compound’s scaffold is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective preparation of this structure a key research area. The enantioselective construction of this scaffold is crucial for synthesizing these compounds, which have applications ranging from analgesics to anticholinergics.

Biomass Valorization

Researchers are exploring the use of this compound in the valorization of biomass-derived compounds through photochemical transformations . This involves converting biomass into valuable chemicals using light-driven processes, which is an area of growing interest in sustainable chemistry.

Development of Synthetic Methodologies

The compound is used in the development of new synthetic methodologies, including flow chemistry and total synthesis . These methodologies are essential for the efficient production of complex molecules and have broad applications in chemical research and industrial processes.

Photocatalysis and Photochemistry

The compound has applications in photocatalysis and photochemistry, where it is used to facilitate chemical reactions through light absorption . This is a critical area of research for developing new materials and processes that are more energy-efficient and environmentally friendly.

Neuropharmacology

Given its structural similarity to compounds that show high affinity for neuronal nicotinic acetylcholine receptors, this compound could be used in neuropharmacological research . It may help in the study of neurological disorders and the development of treatments targeting these receptors.

Future Directions

The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems is a promising area of research . The development of new synthetic methods to access these challenging structures is an important future direction .

properties

IUPAC Name

8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12-2-4-13(5-3-12)8-9-20(17,18)16-14-6-7-15(16)11-19-10-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUJKTBTTIKLNR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

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